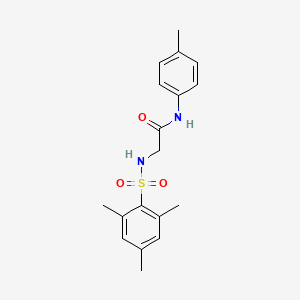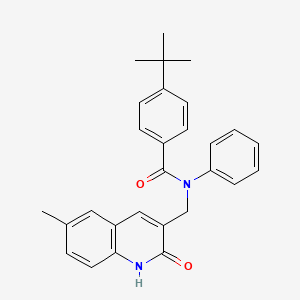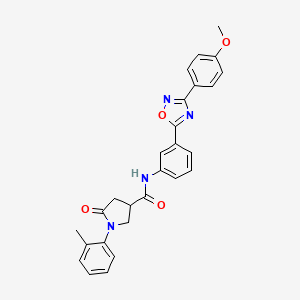
2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical formula, C23H22N6O3, and is classified as a nitroaniline.
Wirkmechanismus
The mechanism of action of 2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline involves its ability to react with ROS. When this compound reacts with ROS, it undergoes a reduction reaction that results in the formation of a fluorescent product. This fluorescent product can then be detected using fluorescence microscopy.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, this compound has been shown to be non-toxic to cells at concentrations used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline in lab experiments is its ability to detect ROS in cells. This can provide valuable information about the role of ROS in disease processes. However, one limitation of using this compound is its specificity for ROS. Other molecules in cells that can react with this compound may interfere with its ability to detect ROS.
Zukünftige Richtungen
There are several future directions for research involving 2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline. One direction is to investigate its potential use in detecting ROS in animal models of disease. Another direction is to explore its potential use in detecting other reactive molecules in cells. Additionally, further research is needed to determine the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline involves several steps. The first step is the preparation of 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylic acid. This is followed by the preparation of N-(1-(p-tolyl)ethyl)-3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine. Finally, the compound is synthesized by the nitration of N-(1-(p-tolyl)ethyl)-3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine.
Wissenschaftliche Forschungsanwendungen
2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline has been studied for its potential use in scientific research. Specifically, this compound has been investigated for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are molecules that can cause damage to cells and are associated with several diseases, including cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]-2-nitro-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-14-5-7-16(8-6-14)15(2)24-19-10-9-17(12-20(19)27(28)29)22-25-21(26-30-22)18-4-3-11-23-13-18/h3-13,15,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSSQJSVUVEWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(N-methyl4-chlorobenzenesulfonamido)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7702572.png)

![2-(4-chlorophenoxy)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7702586.png)




![3-chloro-N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7702642.png)

![Methyl 1-ethyl-2-(hydroxydiphenylmethyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B7702655.png)


